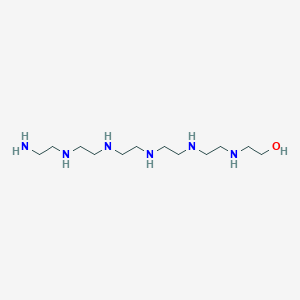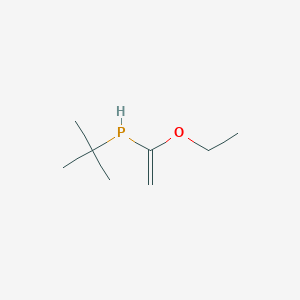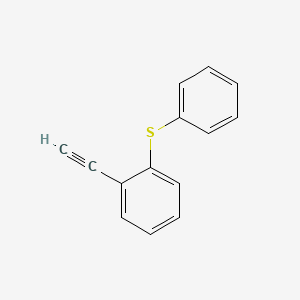
1-Ethynyl-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(phenylsulfanyl)benzene is an organic compound that features both an ethynyl group and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process often includes steps such as halogenation, followed by coupling reactions to introduce the ethynyl and phenylsulfanyl groups .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, followed by coupling reactions with palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1-Ethynyl-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethynyl-2-(phenylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can participate in cyclization reactions, while the phenylsulfanyl group can interact with sulfur-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(phenylsulfanyl)benzene: Similar structure but with a methyl group instead of an ethynyl group.
1-Ethynyl-2-fluorobenzene: Features a fluorine atom instead of a phenylsulfanyl group.
Properties
CAS No. |
143392-32-9 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-ethynyl-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H10S/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h1,3-11H |
InChI Key |
VFWOBYZILQWRRK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



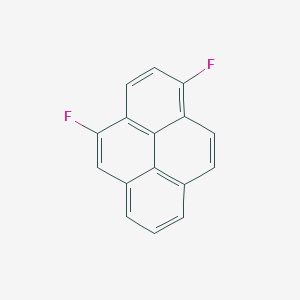

![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
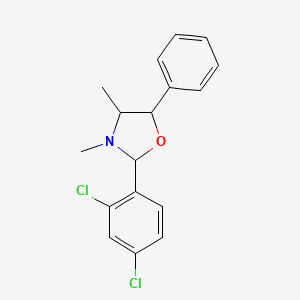
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
